Optimized Lipophilicity (LogP) Relative to N-Substituted Piperazine Analogs
The hydrochloride salt of 2-(piperazin-1-yl)-1H-benzo[d]imidazole exhibits a calculated LogP of 1.3943 . This value positions the compound within the optimal range for oral bioavailability (Lipinski's Rule of 5), whereas N-alkylated analogs (e.g., 4-methylpiperazine derivatives) typically exhibit higher LogP values (>2.5), which can increase lipophilicity beyond desirable limits and elevate the risk of hERG channel inhibition and metabolic instability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.3943 |
| Comparator Or Baseline | N-alkylated benzimidazole-piperazine analogs (estimated LogP > 2.5) |
| Quantified Difference | Target compound LogP is >1.1 units lower than typical N-alkylated analogs |
| Conditions | In silico calculation using standard algorithms (e.g., ChemAxon). |
Why This Matters
Lower LogP enhances aqueous solubility and reduces non-specific protein binding, which is critical for achieving accurate in vitro assay results and favorable pharmacokinetic profiles in early-stage drug discovery.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. View Source
